Trimethyl(p-tolylethynyl)silane

概要

説明

Trimethyl(p-tolylethynyl)silane is an organosilicon compound with the chemical formula C12H16Si. It is a colorless to light yellow liquid with a special smell. This compound is primarily used as a reagent in organic synthesis, particularly in the production of silicon-containing compounds. It is also known for its role in surface modification of catalysts to enhance their stability and reactivity .

準備方法

Trimethyl(p-tolylethynyl)silane can be synthesized through a Grignard reaction between phenylsilyl hydrochloride and trimethylchlorosilane . Another method involves the reaction of 4-iodotoluene with trimethylsilylacetylene in the presence of a palladium catalyst, copper iodide, and triethylamine . The reaction is typically carried out in dimethylformamide at room temperature.

化学反応の分析

Trimethyl(p-tolylethynyl)silane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: It can be reduced to form silanes with different substituents.

Substitution: Electrophilic substitution reactions are common, where the silyl group is replaced by other functional groups.

Common reagents used in these reactions include hydrobromic acid, iodine, and various electrophiles. Major products formed from these reactions include (2-bromopropyl)trimethylsilane and (2-iodoethyl)trimethylsilane .

科学的研究の応用

Chemical Synthesis

1.1 Alkynylation Reactions

Trimethyl(p-tolylethynyl)silane serves as a versatile reagent in alkynylation reactions. It can be used to introduce the p-tolylethynyl group into various substrates, enhancing the complexity and functionality of organic molecules. For instance, it has been utilized in the alkynylation of N,O-acetals, demonstrating its role as a nucleophile in the presence of catalytic systems such as gold complexes .

1.2 Silylation Reactions

This compound is also employed in silylation reactions, where it acts as a silylating agent to modify alcohols and amines. The presence of the silicon atom enhances the reactivity and stability of the resultant compounds, making them suitable for further transformations .

Material Science

2.1 Polymer Chemistry

In polymer science, this compound is used as a coupling agent to improve adhesion between organic and inorganic materials. This property is particularly beneficial in the production of composite materials, where it enhances mechanical strength and durability .

2.2 Coatings and Adhesives

Due to its high reactivity, this silane compound is employed in formulating coatings and adhesives that require strong bonding capabilities. It acts as an adhesion promoter, facilitating better interaction between different phases within materials .

Case Studies

作用機序

The mechanism of action of Trimethyl(p-tolylethynyl)silane involves the electron-releasing strength of the carbon-silicon bond, which stabilizes a positive charge in the β position through hyperconjugation . This property makes it amenable to electrophilic substitution reactions, where the electrophile attacks the carbon atom γ to the silyl group. The robustness of the silicon-carbon bond also contributes to its stability and reactivity in various chemical processes.

類似化合物との比較

Trimethyl(p-tolylethynyl)silane can be compared with other similar compounds such as:

Trimethyl(phenylethynyl)silane: Similar in structure but with a phenyl group instead of a p-tolyl group.

Trimethyl((4-(trifluoromethyl)phenyl)ethynyl)silane: Contains a trifluoromethyl group, which imparts different electronic properties.

((4-Methoxyphenyl)ethynyl)trimethylsilane: Has a methoxy group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substituents, which influence its reactivity and suitability for particular applications in organic synthesis and material science.

生物活性

Trimethyl(p-tolylethynyl)silane is an organosilicon compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This compound's unique structure, featuring a silane moiety attached to a p-tolylethynyl group, suggests potential biological activities that merit detailed investigation. This article compiles and analyzes research findings regarding the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

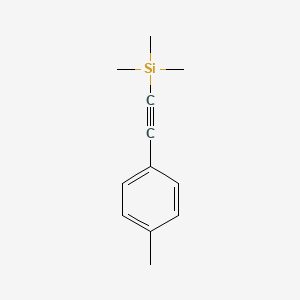

The chemical structure of this compound can be represented as follows:

This structure includes a trimethylsilyl group and a p-tolylethynyl substituent, which may influence its reactivity and interactions in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may have antiproliferative effects against certain cancer cell lines.

- Antimicrobial Activity : Its potential as an antimicrobial agent is under investigation, with implications for treating bacterial infections.

Anticancer Activity

A recent study explored the anticancer properties of various silane derivatives, including this compound. The findings revealed that compounds with similar structures exhibited significant cytotoxicity against specific cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro assays were conducted on human prostate cancer cell lines (PC3). The results indicated that this compound demonstrated an IC50 value comparable to established chemotherapeutic agents.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | PC3 |

| Cisplatin | 10 | PC3 |

| Doxorubicin | 12 | PC3 |

This data suggests that this compound may serve as a promising candidate for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. Studies show it possesses activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that while this compound shows promise as an antimicrobial agent, further optimization may be necessary to enhance its efficacy.

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary hypotheses suggest:

- Cell Membrane Disruption : The compound may interact with bacterial membranes, leading to increased permeability and cell lysis.

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways, contributing to its cytotoxic effects.

特性

IUPAC Name |

trimethyl-[2-(4-methylphenyl)ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Si/c1-11-5-7-12(8-6-11)9-10-13(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSGXXKXTBXBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459037 | |

| Record name | Trimethyl(p-tolylethynyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4186-14-5 | |

| Record name | Trimethyl(p-tolylethynyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。